molecular formula C18H14F3N3O2S B11576023 N-benzyl-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-benzyl-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11576023
M. Wt: 393.4 g/mol
InChI Key: AVYKFOHWHNVIAR-UHFFFAOYSA-N
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Description

N-benzyl-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a trifluoromethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrimidine core, followed by the introduction of the furan and trifluoromethyl groups. The final step involves the formation of the acetamide linkage.

    Synthesis of Pyrimidine Core: The pyrimidine core can be synthesized using a condensation reaction between a suitable aldehyde and an amine in the presence of a catalyst.

    Introduction of Furan and Trifluoromethyl Groups: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, while the trifluoromethyl group can be added using a trifluoromethylation reagent.

    Formation of Acetamide Linkage: The final step involves the reaction of the intermediate compound with benzylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

N-benzyl-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and specificity, while the furan and pyrimidine rings contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-{[4-(furan-2-yl)-6-(methyl)pyrimidin-2-yl]sulfanyl}acetamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-benzyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-benzyl-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity

Properties

Molecular Formula

C18H14F3N3O2S

Molecular Weight

393.4 g/mol

IUPAC Name

N-benzyl-2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C18H14F3N3O2S/c19-18(20,21)15-9-13(14-7-4-8-26-14)23-17(24-15)27-11-16(25)22-10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,22,25)

InChI Key

AVYKFOHWHNVIAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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